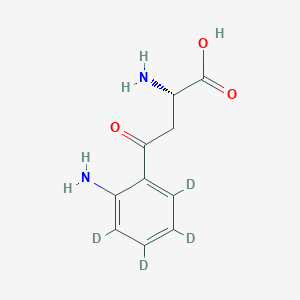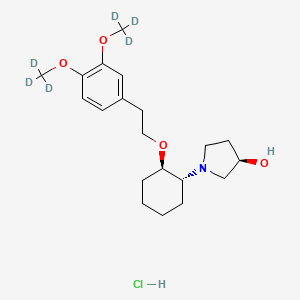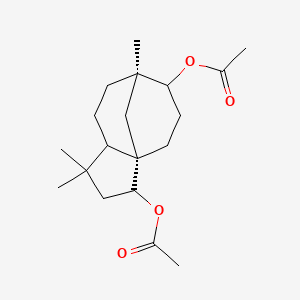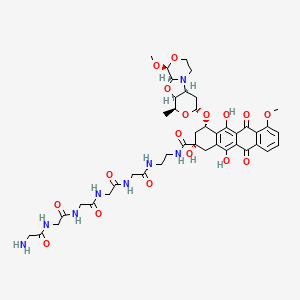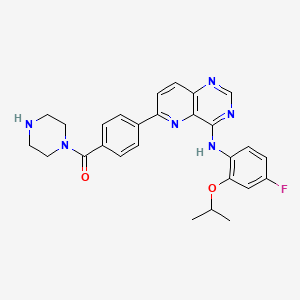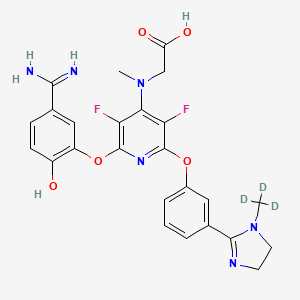
Fidexaban-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fidexaban-d3 is a deuterium-labeled form of Fidexaban, which is an orally active, synthetic, and potent inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity . The compound is primarily used in scientific research for its unique properties and applications in various fields.
Métodos De Preparación
The synthetic routes for Fidexaban-d3 involve the incorporation of deuterium atoms into the molecular structure of Fidexaban. The preparation method typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve standard organic synthesis techniques such as nucleophilic substitution and coupling reactions
Análisis De Reacciones Químicas
Fidexaban-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Fidexaban-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to investigate the interactions of anticoagulants with biological targets.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of anticoagulants in the body.
Mecanismo De Acción
Fidexaban-d3 exerts its effects by selectively and reversibly inhibiting the active site of coagulation factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The molecular targets involved include the active site of factor Xa, and the pathways affected are those related to the coagulation cascade .
Comparación Con Compuestos Similares
Fidexaban-d3 is compared with other similar compounds such as edoxaban, eribaxaban, darexaban, and letaxaban. These compounds also inhibit factor Xa but may differ in their pharmacokinetic properties, potency, and selectivity. This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and allows for more precise analytical studies .
Similar compounds include:
- Edoxaban
- Eribaxaban
- Darexaban
- Letaxaban
- Tanogitran
- SAR107375
This compound stands out due to its specific isotopic labeling, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C25H24F2N6O5 |
|---|---|
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-[1-(trideuteriomethyl)-4,5-dihydroimidazol-2-yl]phenoxy]pyridin-4-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36)/i1D3 |
Clave InChI |
NPNSVNGQJGRSNR-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O |
SMILES canónico |
CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
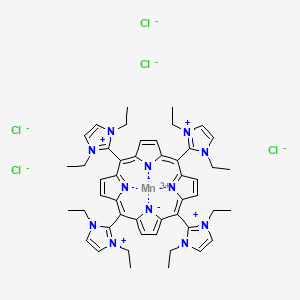
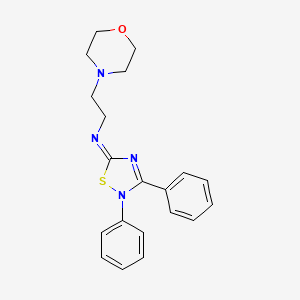
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
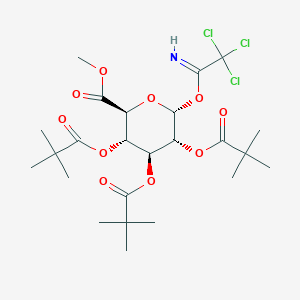
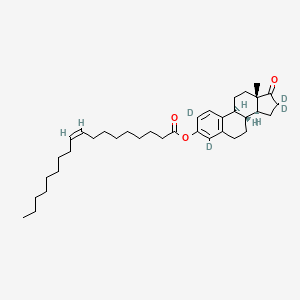
![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
